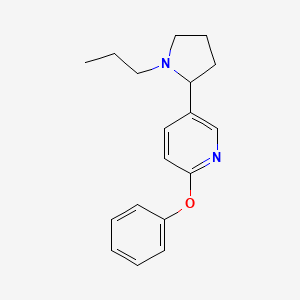
2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine is a chemical compound that belongs to the class of phenoxypyridines. This compound is characterized by the presence of a phenoxy group attached to a pyridine ring, which is further substituted with a propylpyrrolidine moiety.
Méthodes De Préparation
The synthesis of 2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine typically involves the following steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol reacts with a halogenated pyridine derivative under basic conditions.
Substitution with Propylpyrrolidine: The pyridine ring is then substituted with a propylpyrrolidine moiety through a nucleophilic substitution reaction. This step often requires the use of a suitable base and a solvent to facilitate the reaction.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques .
Analyse Des Réactions Chimiques
2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert certain functional groups into their reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogenating agents, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is used to study its effects on various biological pathways and processes. It can serve as a tool for understanding the mechanisms of action of related compounds.
Medicine: The compound has potential therapeutic applications due to its biological activity. It is being investigated for its potential use in the treatment of various diseases and conditions.
Mécanisme D'action
The mechanism of action of 2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine can be compared with other similar compounds, such as:
Phenoxypyridine Derivatives: These compounds share the phenoxypyridine core structure but differ in their substituents. They may exhibit similar biological activities but with varying potency and selectivity.
Pyrrolidine-Substituted Pyridines: These compounds have a pyrrolidine group attached to the pyridine ring, similar to this compound. They can be used to study the effects of different substituents on biological activity.
Phenoxy-Substituted Heterocycles: These compounds contain a phenoxy group attached to various heterocyclic rings.
Propriétés
Formule moléculaire |
C18H22N2O |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
2-phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C18H22N2O/c1-2-12-20-13-6-9-17(20)15-10-11-18(19-14-15)21-16-7-4-3-5-8-16/h3-5,7-8,10-11,14,17H,2,6,9,12-13H2,1H3 |
Clé InChI |
WDXWWAITGXGHMT-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCCC1C2=CN=C(C=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



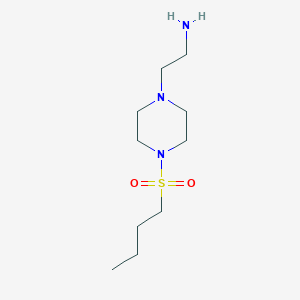

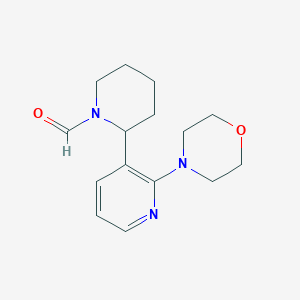

![7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid](/img/structure/B11815690.png)


![Ethyl 2-chloro-2-[(2,4-difluorophenyl)hydrazinylidene]acetate](/img/structure/B11815716.png)
![4-[(2-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B11815723.png)
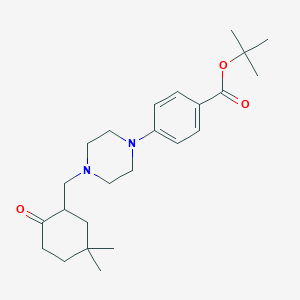
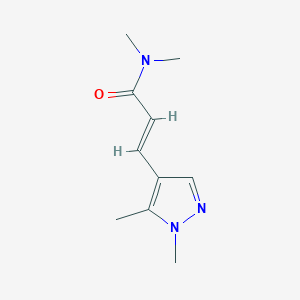

![tert-Butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate](/img/structure/B11815742.png)
